molecular formula C17H12BrN3O2 B6059267 5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide

5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide

Cat. No. B6059267
M. Wt: 370.2 g/mol
InChI Key: IWOHZWZWRCQEFS-JMIUGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide, also known as BHNMNH, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biological processes and as a potential therapeutic agent. In

Mechanism of Action

The mechanism of action of 5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has also been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, making it a potential tool for drug discovery and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide for lab experiments is its ability to selectively target cancer cells, making it a valuable tool for studying cancer biology and developing new cancer therapies. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound can be difficult to synthesize and may be unstable under certain conditions.

Future Directions

There are many potential future directions for research on 5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide. One area of focus could be on developing more efficient methods of synthesis for this compound. Another area of focus could be on exploring its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on different biological processes.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in a variety of scientific research applications. Its ability to selectively target cancer cells and inhibit their growth makes it a valuable tool for studying cancer biology and developing new cancer therapies. While there are some limitations to its use in lab experiments, there are also many potential future directions for research on this compound. As our understanding of this compound continues to grow, it may become an even more valuable tool for scientific research.

Synthesis Methods

5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-1-naphthaldehyde with nicotinohydrazide in the presence of bromine. This reaction results in the formation of this compound as a yellow solid. Other methods of synthesis have also been explored, including the use of different aldehydes and hydrazides as starting materials.

Scientific Research Applications

5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide has been used in a variety of scientific research applications, including as a tool for studying biological processes. One of the most promising applications of this compound is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer.

properties

IUPAC Name

5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O2/c18-13-7-12(8-19-9-13)17(23)21-20-10-15-14-4-2-1-3-11(14)5-6-16(15)22/h1-10,22H,(H,21,23)/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOHZWZWRCQEFS-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=CN=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)C3=CC(=CN=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329409
Record name 5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202119
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

413607-07-5
Record name 5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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